molecular formula C8H12N2 B183365 1-Azabicyclo[2.2.2]octane-3-carbonitrile CAS No. 51627-76-0

1-Azabicyclo[2.2.2]octane-3-carbonitrile

Cat. No.: B183365
CAS No.: 51627-76-0
M. Wt: 136.19 g/mol
InChI Key: ICSMHHPNBLZOLB-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octane-3-carbonitrile is a quinuclidine-based nitrile derivative that serves as a key synthetic intermediate and scaffold in medicinal chemistry and oncology research . The quinuclidine structure is a bicyclic amine known for its robust bridged framework and significant basicity, which contributes to the molecular properties of its derivatives . This compound is of particular interest in the development of novel therapeutic agents, as derivatives of the 1-azabicyclo[2.2.2]octane scaffold have been investigated for their ability to reactivate the tumor-suppressor function of the p53 protein in mutant cells . Research indicates that such compounds can induce positive regulation of DNA-dependent transcription initiation and promote p53-dependent apoptotic processes in cancer cells, positioning them as promising candidates for the development of anti-cancer treatments . The stereochemistry at the 3-position is often critical for biological activity; both the (3S)- and (3R)- enantiomers are available for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSMHHPNBLZOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902750
Record name NoName_3302
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51627-76-0
Record name 1-azabicyclo(2.2.2)-octane, 3-cyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for 1 Azabicyclo 2.2.2 Octane 3 Carbonitrile

Established Synthetic Routes for the 1-Azabicyclo[2.2.2]octane Core

The synthesis of the 1-azabicyclo[2.2.2]octane, or quinuclidine (B89598), core is a well-established area of organic chemistry, with numerous strategies developed to construct this nitrogen-bridged bicyclic framework.

Cyclization Reactions from Diverse Precursors

A common and versatile approach to the quinuclidine skeleton involves the cyclization of appropriately substituted piperidine (B6355638) precursors. One notable method begins with the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine. orgsyn.org This intramolecular cyclization effectively forms the bicyclic system, yielding 3-quinuclidone, a key intermediate that can be further functionalized. orgsyn.org

Another strategy employs the direct intramolecular dehydration of 4-(2-hydroxyethyl) piperidine vapor in the presence of a solid acidic catalyst. sciengine.com This gas-phase reaction provides a high-yield route to the parent quinuclidine. sciengine.com Furthermore, cyclization can be achieved from acyclic precursors. For instance, starting materials like 1,5-diaminopentane or related compounds can be utilized to construct the bicyclic structure through a series of reactions. evitachem.com

Radical cyclization presents another powerful tool. A diastereoselective radical addition/cyclization of a 1,7-diene mediated by a phosphorus hydride can produce trisubstituted piperidines, which are then converted to 2,5-disubstituted quinuclidines via SN2-type cyclizations. nih.govacs.org

Precursor Type Key Reaction Product Reference
Substituted PiperidineDieckmann Condensation3-Quinuclidone orgsyn.org
Substituted PiperidineIntramolecular DehydrationQuinuclidine sciengine.com
Acyclic DiamineCyclizationQuinuclidine evitachem.com
1,7-DieneRadical Addition/CyclizationSubstituted Quinuclidine nih.govacs.org

Strategies for Constructing Nitrogen-Bridged Bicyclic Frameworks

The construction of nitrogen-bridged bicyclic systems, such as the quinuclidine core, is a central theme in the synthesis of many natural products and pharmaceuticals. researchgate.netmdpi.com These frameworks provide a rigid scaffold that is desirable for designing molecules with specific biological activities. chemrxiv.org

One general method involves the conversion of N-protected beta-amino aldehydes, where the nitrogen is part of a ring, into Morita-Baylis-Hillman adducts. nih.gov Subsequent O-acetylation and N-deprotection trigger a spontaneous cyclization to form bicyclic structures with a nitrogen at the bridgehead. nih.gov

Intramolecular oxidative heterocoupling has also emerged as a strategy for assembling the 1-azabicyclo[2.2.2]octane core. researchgate.net This approach can involve the coupling between a ketone and a Weinreb amide to form the complex bicyclic structure. researchgate.net Furthermore, cycloaddition reactions, such as the aza-Diels-Alder reaction, can be employed to construct diazabicyclo[2.2.2]octanes, which are structurally related to the quinuclidine framework. acs.org

Modified Approaches for Quinuclidine Ring System Assembly

Modifications to established routes have been developed to access a wider range of substituted quinuclidines. For example, a diastereoselective radical cyclization approach allows for the synthesis of substituted quinuclidines with good control over stereochemistry. nih.govacs.org This method involves the cyclization of a diene to form a trisubstituted piperidine, which then undergoes an SN2 reaction to furnish the quinuclidine ring. nih.govacs.org

Another modified approach starts from 3-quinuclidone and has been used to synthesize analogues with different ring sizes in the quinuclidine skeleton. nih.gov This highlights the versatility of using a common intermediate to generate a library of related compounds. The synthesis of (Z)-2-arylidene-quinuclidines from 1-azabicyclo[2.2.2]octan-3-one and various aldehydes provides another entry point to modified quinuclidine derivatives. researchgate.net

Introduction of the 3-Carbonitrile Functionality

Once the quinuclidine core is established, the next critical step is the introduction of the carbonitrile group at the C3 position.

Nitrilation Reactions for Cyano Group Incorporation

The direct introduction of a cyano group can be achieved through various nitrilation reactions. One common method involves the nucleophilic substitution of a suitable leaving group at the C3 position with a cyanide salt. evitachem.com This is a straightforward approach, particularly if a precursor with a good leaving group, such as a halide or a sulfonate ester, is readily available.

Another strategy is the dehydration of a primary amide at the C3 position. youtube.com Reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) are commonly used for this transformation. youtube.com

Starting Material at C3 Reagent Reaction Type Reference
Leaving Group (e.g., Halide)Cyanide Salt (e.g., NaCN, KCN)Nucleophilic Substitution evitachem.com
Primary AmideSOCl₂, P₂O₅, or POCl₃Dehydration youtube.com

Conversion from Precursors at the C3 Position (e.g., Ketones, Carboxylic Acids)

Often, the most convenient route to the 3-carbonitrile involves the conversion of other functional groups already present at the C3 position of the quinuclidine ring. A widely used precursor is 3-quinuclidone (1-azabicyclo[2.2.2]octan-3-one). researchgate.net The ketone can be converted to the corresponding cyanohydrin by treatment with a cyanide source, such as trimethylsilyl (B98337) cyanide, followed by elimination to introduce the double bond, or by other multi-step sequences.

Alternatively, a carboxylic acid at the C3 position, such as 3-quinuclidinecarboxylic acid, can be converted to the nitrile. researchgate.net This typically involves a two-step process where the carboxylic acid is first converted to a primary amide, which is then dehydrated to the nitrile using standard dehydrating agents. youtube.com

The reaction of a nitrile with a Grignard reagent can lead to the formation of a ketone after hydrolysis of the intermediate imine. youtube.comyoutube.com While this is the reverse of the desired transformation, it highlights the reactivity of the nitrile group and the types of transformations that are possible. Hydrolysis of the nitrile group under acidic or basic conditions can yield the corresponding carboxylic acid. youtube.comyoutube.com

Enantioselective Synthesis of Chiral 1-Azabicyclo[2.2.2]octane-3-carbonitrile

The creation of single-enantiomer this compound is a critical endeavor, as the biological activity of chiral molecules is often confined to one enantiomer. Various strategies have been devised to achieve this, ranging from the use of nature's chiral building blocks to the application of powerful asymmetric catalytic systems.

Chiral Pool Starting Materials and Enantiospecific Transformations

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds, primarily natural products like amino acids, carbohydrates, and terpenes, that can be used as starting materials for the synthesis of complex chiral molecules. While direct examples of the synthesis of this compound from the chiral pool are not extensively documented, the synthesis of related chiral quinuclidine derivatives from such precursors provides a clear blueprint. For instance, enantiopure 3-quinuclidinol (B22445) can be accessed through the kinetic resolution of its racemic mixture, serving as a versatile chiral building block. researchgate.net This chiral alcohol can then be subjected to a series of functional group interconversions to introduce the desired carbonitrile group at the C3 position. One potential route involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a cyanide source. The stereochemical outcome of such transformations is crucial and must be carefully controlled to ensure the retention or inversion of the stereocenter as desired.

The synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives has been achieved through the resolution of racemic piperazines using commercially available optically active acids, demonstrating the utility of this classical approach in accessing enantiopure bicyclic systems. nih.gov A similar strategy could be envisioned for resolving a suitable precursor to this compound.

Asymmetric Catalysis in Bicyclic System Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, and the construction of the 1-azabicyclo[2.2.2]octane framework is no exception. A notable advancement is the use of iridium-catalyzed intramolecular allylic dearomatization reactions to produce a wide array of quinuclidine derivatives with excellent yields, diastereoselectivities (up to >20:1 dr), and enantioselectivities (up to >99% ee). chinesechemsoc.org This method, which utilizes a chiral phosphoramidite (B1245037) ligand, allows for the transformation of planar aromatic compounds into highly enantioenriched three-dimensional molecules. chinesechemsoc.org While this specific methodology has been applied to the synthesis of indolenine-fused quinuclidines, its principles could be adapted for the asymmetric synthesis of precursors to this compound.

Organocatalysis also presents a promising avenue. For example, chiral cis-2,5-diaminobicyclo[2.2.2]octane has been synthesized in enantiopure form and utilized as a scaffold for chiral "salen" ligands in asymmetric catalysis, highlighting the potential of the quinuclidine framework itself in directing stereoselective transformations. researchgate.net

Diastereoselective Approaches and Control

In addition to controlling the absolute stereochemistry, achieving the desired relative stereochemistry in substituted 1-azabicyclo[2.2.2]octanes is paramount. Diastereoselective approaches often rely on substrate control, where the inherent stereochemistry of the starting material or an intermediate dictates the stereochemical outcome of a subsequent reaction.

The iridium-catalyzed intramolecular allylic dearomatization reaction mentioned earlier not only provides high enantioselectivity but also excellent diastereoselectivity. chinesechemsoc.org The choice of base in this reaction was found to be crucial in optimizing the diastereomeric ratio. chinesechemsoc.org

Furthermore, radical cyclization reactions have been shown to proceed with high diastereoselectivity in the synthesis of substituted quinuclidines. For instance, the radical addition/cyclization of a 1,7-diene with diethyl thiophosphite yields trisubstituted piperidines with good diastereocontrol, which can then be converted to 2,5-disubstituted quinuclidines. nih.gov

The synthesis of enantiopure 3-quinuclidinone analogues with three stereogenic centers has been achieved, and the stereocontrol of nucleophilic addition to the carbonyl group has been studied. researchgate.net Such studies provide valuable insights into the factors governing diastereoselectivity in the functionalization of the quinuclidine core.

Advanced Synthetic Strategies and Industrial Considerations

Beyond the fundamental approaches to stereocontrol, advanced synthetic strategies are being developed to streamline the synthesis of complex molecules like this compound, making them more efficient and suitable for larger-scale production.

Cascade Reactions and Multi-component Cycloadditions

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, offer a highly efficient means of constructing complex molecular architectures. A notable example is the cascade cyclization involving an intramolecular nitrone dipolar cycloaddition to form the 1-azabicyclo[2.2.2]octane core. This approach has been successfully employed in the formal synthesis of the alkaloid (±)-19-hydroxyibogamine. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the reactants, are another powerful tool for rapid scaffold construction. The aza-Diels-Alder reaction, a [4+2] cycloaddition, has been utilized in a three-component fashion to synthesize 2-azabicyclo- units.itunits.itunits.it-octanones under microwave irradiation with molecular iodine as a catalyst. units.it This method provides a rapid and efficient route to the bicyclic core. Similarly, pseudo-multicomponent reactions have been developed for the synthesis of related heterocyclic systems. nih.gov

Functional Group Interconversions for Scaffold Diversification

The ability to selectively modify functional groups on the 1-azabicyclo[2.2.2]octane scaffold is crucial for creating a diverse range of derivatives for various applications. The quinuclidine core is chemically stable, and its functional groups can be manipulated to introduce different substituents. rsc.org

For instance, the hydroxyl group in 3-quinuclidinol can be converted into an oxime, which has been shown to be a valuable functional group in the design of cholinesterase inhibitors. rsc.org The synthesis of 3-amino-1-azabicyclo[2.2.2]octane-3-carbonitrile has been reported, starting from 3-quinuclidinone. This transformation involves a Strecker-type synthesis, showcasing a direct method to introduce both an amino and a nitrile group at the C3 position.

Furthermore, the products obtained from the iridium-catalyzed dearomatization reaction can undergo a variety of transformations, including hydrogenation and reduction of the imine group, demonstrating the versatility of the resulting functionalized quinuclidine derivatives for further diversification. chinesechemsoc.org The development of methods for C-H functionalization on the quinuclidine scaffold also opens up new avenues for direct and selective modification of the core structure. researchgate.net

Scalability and Process Optimization in Research Synthesis

The transition from laboratory-scale synthesis to larger, more industrially viable production of this compound necessitates a focus on scalability and process optimization. Research in this area is geared towards developing synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally benign. This involves the careful selection of starting materials, reagents, and reaction conditions that can be implemented on a larger scale without compromising purity or efficiency.

A key precursor for the synthesis of this compound is 3-quinuclidinone. The large-scale production of this intermediate is therefore a critical first step. An industrially viable, solvent-free method for the synthesis of racemic 3-quinuclidinol, which can be oxidized to 3-quinuclidinone, has been reported. hakon-art.com This approach underscores the efforts to move towards more sustainable and economical manufacturing processes.

The formation of the quinuclidine core itself has been the subject of optimization studies. For instance, a high-yield synthesis of the parent compound, 1-Azabicyclo[2.2.2]octane (quinuclidine), has been achieved through the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine. This gas-phase reaction over a solid acidic catalyst is a promising method for scale-up due to the ease of handling and recovery of the catalyst.

Furthermore, the development of scalable methods for related bicyclic systems provides valuable insights. For example, a streamlined and cost-effective synthesis for 3-azabicyclo[2.2.2]oct-3-one hydrochloride has been developed, which intentionally avoids toxic reagents and expensive catalysts, highlighting key considerations for industrial production. researchgate.net Similarly, strategies for the large-scale synthesis of other functionalized bicyclo[2.2.2]octane derivatives offer transferable knowledge for optimizing the production of this compound.

Research Findings on Scalable Synthetic Steps

The following tables summarize key research findings pertinent to the scalable synthesis of this compound and its precursors.

Table 1: Large-Scale Synthesis of Racemic 3-Quinuclidinol
Starting MaterialReagentsConditionsProductYieldReference
1-Carbethoxymethyl-4-carbethoxypiperidinePotassium tertiary butoxide, Toluene, THF, Sulfuric acid, Sodium hydroxide (B78521)Reflux, then pH adjustment3-QuinuclidinoneNot specified hakon-art.com
3-QuinuclidinoneSodium borohydride (B1222165), Water30-35°C, 4 hours(RS)-3-Quinuclidinol89%
Table 2: Synthesis of 1-Azabicyclo[2.2.2]octane (Quinuclidine) Core
Starting MaterialCatalystConditionsProductYieldReference
4-(2-Hydroxyethyl)piperidine (vapor)CNM-3 (solid acidic catalyst)425°C, 4 hours1-Azabicyclo[2.2.2]octaneup to 84.3%
Table 3: Synthesis of 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carbonitrile
Starting MaterialReagentsConditionsProductYieldReference
Quinuclidin-3-one (B120416) acid addition saltAlkali metal cyanide, Aqueous mediaNot specified3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carbonitrileNot specified
Table 4: Industrial Process Optimization for (R)-3-Quinuclidinol Production
Starting MaterialProcessKey Optimization ParametersProductReference
3-QuinuclidinoneAsymmetric reduction using a polypeptide from BurkholderiaBatch or continuous process, Temperature (20-40°C), pH (5-8)(R)-3-Quinuclidinol google.com

Chemical Transformations and Reactivity of 1 Azabicyclo 2.2.2 Octane 3 Carbonitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to a range of chemical reactions, most notably hydrolysis and nucleophilic additions. These transformations allow for the conversion of the nitrile into other important functional groups.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group of 1-azabicyclo[2.2.2]octane-3-carbonitrile can be hydrolyzed under both acidic and basic conditions to yield carboxylic acid derivatives. evitachem.comsmolecule.comchemistrysteps.com

Under acidic conditions, such as heating with dilute hydrochloric acid, the nitrile is converted directly into the corresponding carboxylic acid. libretexts.org The reaction proceeds through a protonated amide intermediate which is then further hydrolyzed. libretexts.org

Basic hydrolysis, typically carried out by heating with an aqueous alkali solution like sodium hydroxide (B78521), initially forms the carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to an imidic acid intermediate that tautomerizes to an amide, which is then hydrolyzed. chemistrysteps.com

Reagent/ConditionProduct
Dilute HCl, heat1-Azabicyclo[2.2.2]octane-3-carboxylic acid
NaOH(aq), heat, then H₃O⁺1-Azabicyclo[2.2.2]octane-3-carboxylic acid

Table 1: Hydrolysis of this compound

Nucleophilic Additions and Further Derivatizations

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, leading to a diverse range of derivatives. libretexts.org

One significant reaction is the reduction of the nitrile to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. libretexts.org

Grignard reagents can also add to the nitrile group to form an imine salt, which can then be hydrolyzed to produce a ketone. libretexts.org This provides a method for introducing a new carbon-carbon bond at the 3-position of the quinuclidine (B89598) ring.

Furthermore, treatment of 3-acetamidoquinuclidine-3-carbonitrile with alkyllithium reagents results in the attack of the alkyllithium on the cyano group to form the corresponding imines. lookchem.com

Reactivity of the Bridgehead Nitrogen Atom

The bridgehead nitrogen atom in the 1-azabicyclo[2.2.2]octane framework is a tertiary amine and exhibits characteristic nucleophilic and basic properties. Its rigid structure, however, can influence its reactivity compared to acyclic tertiary amines. researchgate.net

Nucleophilic Substitution Reactions Involving the Nitrogen

The lone pair of electrons on the bridgehead nitrogen allows it to act as a nucleophile. It can participate in nucleophilic substitution reactions with suitable electrophiles, enabling further derivatization of the molecule. evitachem.com For instance, the nitrogen atom can be alkylated.

Quaternization and Formation of Ammonium (B1175870) Salts

As a tertiary amine, the bridgehead nitrogen can be readily quaternized by reacting with alkyl halides to form quaternary ammonium salts. This reaction involves the nucleophilic attack of the nitrogen on the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged nitrogen atom. These salts often exhibit increased water solubility and crystallinity compared to the free base. The formation of the hydrochloride salt, for example, involves the protonation of the basic nitrogen center.

ReagentProduct Type
Alkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt
Acid (e.g., HCl)Ammonium Salt

Table 2: Reactions at the Bridgehead Nitrogen

Modifications of the Bicyclic Framework

Information regarding the direct modification of the bicyclic framework of this compound, beyond the functional groups, is not detailed in the provided search results. Such modifications would likely involve more complex synthetic strategies aimed at altering the ring structure itself.

Oxidation Reactions and Their Impact on the Bicyclic Structure

The oxidation of this compound can target either the tertiary amine or the carbon backbone, depending on the reagents and conditions employed. The bridgehead nitrogen is susceptible to oxidation, forming the corresponding N-oxide, a common transformation for quinuclidine derivatives. This transformation can alter the electronic properties and steric environment of the molecule.

Oxidation can also occur at the carbon atom bearing the nitrile group, particularly if it is first converted to a more susceptible functional group. For instance, the synthesis of 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carbonitrile represents a formal oxidation at the C3 position. dcu.ie While direct oxidation of the nitrile is challenging, related transformations on similar bicyclic systems, such as the oxidation of a hydroxyl group at the same position, are well-documented. For example, oxidizing agents like potassium permanganate (B83412) or chromium trioxide are known to convert 3-hydroxy-1-azabicyclo[2.2.2]octane derivatives to the corresponding ketones. smolecule.coma2bchem.com Such a reaction on a derivative of the title compound would yield 1-azabicyclo[2.2.2]octan-3-one, demonstrating the stability of the bicyclic core under certain oxidative conditions.

The quinuclidine ring system itself is generally robust, but strong oxidation can lead to ring-opening reactions. However, under controlled conditions, functionalization of the ring is preferred. The formation of the quinuclidine N-oxide is a key reaction that can be used to direct further functionalization of the bicyclic framework. liverpool.ac.uk

Table 1: Representative Oxidation Reactions on the Quinuclidine Scaffold

Starting Material Reagent(s) Product Comments Reference(s)
3-Hydroxy-1-azabicyclo[2.2.2]octane derivative Potassium permanganate or Chromium trioxide Corresponding ketone Demonstrates oxidation at C3 without disrupting the bicyclic structure. smolecule.coma2bchem.com
Quinuclidine Various oxidizing agents Quinuclidine N-oxide Common reaction at the bridgehead nitrogen, modifying electronic properties. liverpool.ac.uk
This compound (Implied synthetic route) 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carbonitrile Formal oxidation at the C3 position. dcu.ie

Reduction Reactions Leading to Saturated Derivatives

The nitrile group of this compound is readily susceptible to reduction, providing a straightforward route to primary amines. This transformation is of significant interest for the synthesis of novel ligands and biologically active molecules. The reduction of the nitrile to an aminomethyl group maintains the rigid quinuclidine core.

A documented example is the preparation of 3-aminomethyl-1-azabicyclo[2.2.2]octyl-3-amine from 3-amino-1-azabicyclo[2.2.2]octane-3-carbonitrile, which implies the reduction of the nitrile group. dcu.ie More generally, the reduction of nitriles on the quinuclidine scaffold can be achieved using various reducing agents. For related compounds, agents like lithium aluminum hydride or sodium borohydride (B1222165) are effective in converting nitriles to primary amines. smolecule.com The choice of reducing agent is crucial to avoid side reactions, such as the reduction of other functional groups that might be present on the molecule.

The parent compound, quinuclidine, can be synthesized by the organic reduction of 3-quinuclidone. wikipedia.org This highlights the stability of the bicyclic system under reductive conditions. For this compound, the primary target for reduction is the cyano group, leading to the corresponding saturated amine derivative while preserving the bicyclic structure.

Table 2: Reduction of the Nitrile Group in Quinuclidine Derivatives

Starting Material Reagent(s) Product Comments Reference(s)
3-Amino-1-azabicyclo[2.2.2]octane-3-carbonitrile (Implied reduction) 3-Aminomethyl-1-azabicyclo[2.2.2]octyl-3-amine Reduction of the nitrile to a primary amine. dcu.ie
3-Quinuclidone Sodium borohydride 3-Quinuclidinol (B22445) Reduction of a ketone on the quinuclidine ring.
Nitrile-substituted quinuclidine (general) Lithium aluminum hydride or Sodium borohydride Corresponding primary amine General method for nitrile reduction on this scaffold. smolecule.com

Ring Expansion and Rearrangement Studies

The strained nature of the 1-azabicyclo[2.2.2]octane system makes it a substrate for various ring expansion and rearrangement reactions. These transformations often proceed through the formation of a reactive intermediate, such as an aziridinium (B1262131) ion, which can then undergo nucleophilic attack leading to a rearranged, and often less strained, product.

While specific studies on the ring expansion of this compound are not extensively documented, research on related quinuclidine derivatives provides significant insight. For instance, the rearrangement of unsaturated quinuclidine-3-carboxylic acid esters upon heating results in the formation of tetrahydronicotinic acid lactones. This reaction is initiated by the attack of a nucleophile, which can be the counterion of a quaternary salt, leading to the opening of the bicyclic system.

Studies on other azabicyclic systems have shown that ring expansion can be a common reaction pathway. For example, the treatment of 1-azabicyclo[n.1.0]alkanes, which contain a fused aziridine (B145994) ring, with various reagents can lead to the formation of larger ring systems like pyrrolidines and piperidines. arkat-usa.orgresearchgate.net In some cases, the rearrangement of azanorbornanic aminyl radicals can lead to the formation of a 2,8-diazabicyclo[3.2.1]oct-2-ene system, demonstrating a skeletal reorganization. unirioja.es

The opening of the bicyclic system in 1,4-diazabicyclo[2.2.2]octane (DABCO), a structurally related compound, by nucleophiles to form piperazine (B1678402) derivatives further illustrates the propensity of these strained systems to undergo ring-opening reactions under certain conditions. rsc.orgresearchgate.net These examples suggest that this compound could likely undergo similar rearrangements, potentially leading to novel heterocyclic structures.

Table 3: Examples of Ring Expansion and Rearrangement in Azabicyclic Systems

Starting System Reaction Conditions Product System Comments Reference(s)
Unsaturated quinuclidine-3-carboxylic acid esters Heating Tetrahydronicotinic acid lactones Ring opening and rearrangement.
1-Azabicyclo[n.1.0]alkanes Various reagents Pyrrolidines, Piperidines Ring expansion via aziridinium intermediates. arkat-usa.orgresearchgate.net
Azanorbornanic aminyl radicals Radical conditions 2,8-Diazabicyclo[3.2.1]oct-2-ene Skeletal rearrangement. unirioja.es
1,4-Diazabicyclo[2.2.2]octane (DABCO) Nucleophilic attack Piperazine derivatives Ring-opening of the bicyclic structure. rsc.orgresearchgate.net

Structural Elucidation and Computational Investigations of 1 Azabicyclo 2.2.2 Octane 3 Carbonitrile

Spectroscopic Analysis for Precise Structural Assignment

Spectroscopic techniques are indispensable tools for mapping the connectivity and spatial arrangement of atoms within a molecule. For 1-Azabicyclo[2.2.2]octane-3-carbonitrile, a combination of nuclear magnetic resonance and vibrational spectroscopy provides a detailed picture of its structure in solution and confirms the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D, COSY, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, extensive studies on closely related quinuclidine (B89598) derivatives, such as (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates and (±)-3-aryl-1-azabicyclo[2.2.2]octan-3-ols, offer valuable insights into the expected NMR characteristics. researchgate.netresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show a complex set of multiplets for the methylene (B1212753) protons of the bicyclic system. The bridgehead proton (at C4) would likely appear as a distinct multiplet. The protons on the ethylenic bridges would be diastereotopic, leading to further complexity in the spectrum.

¹³C NMR: The carbon NMR spectrum provides key information on the number and electronic environment of the carbon atoms. For this compound, distinct signals are expected for the nitrile carbon, the quaternary carbon at position 3, the bridgehead carbon, and the methylene carbons of the bicyclic cage. The chemical shift of the nitrile carbon is a particularly important diagnostic signal.

2D NMR (COSY, NOESY): Two-dimensional NMR techniques are crucial for unambiguous assignment of the proton and carbon signals. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule, allowing for the tracing of the connectivity of the protons through the bicyclic framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For the rigid quinuclidine cage, NOESY would be instrumental in confirming the stereochemical relationships between protons on different parts of the bicyclic system. researchgate.net

Technique Expected Information for this compound
¹H NMR Complex multiplets for methylene protons, distinct signal for the bridgehead proton.
¹³C NMR Signals for nitrile, quaternary, bridgehead, and methylene carbons.
COSY Reveals proton-proton coupling networks for connectivity mapping.
NOESY Confirms through-space proximity of protons, aiding in stereochemical assignment.

Vibrational Spectroscopy (IR) for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be dominated by characteristic absorption bands.

The most prominent and diagnostic band would be the stretching vibration of the nitrile group (C≡N), which typically appears in the region of 2260-2240 cm⁻¹. The presence of this sharp absorption would be a clear confirmation of the nitrile functionality. Additionally, the spectrum would exhibit C-H stretching vibrations for the aliphatic protons of the bicyclic system, typically in the 3000-2850 cm⁻¹ region. The C-N stretching of the tertiary amine and various bending vibrations of the CH₂ groups would also be present in the fingerprint region of the spectrum. Studies on related compounds, such as 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carbonitrile, support the expected spectral features.

Functional Group Expected IR Absorption Range (cm⁻¹)
Nitrile (C≡N) stretch2260 - 2240
C-H (alkane) stretch3000 - 2850
C-N (amine) stretch1250 - 1020

X-ray Crystallography for Solid-State Structure Determination

The 1-azabicyclo[2.2.2]octane cage is a highly rigid structure. X-ray diffraction studies on analogous compounds consistently show that the bicyclic framework adopts a twisted conformation in the solid state. The determination of the crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would be invaluable for understanding the steric and electronic effects of the nitrile substituent on the geometry of the quinuclidine cage. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the solid-state assembly of the molecules.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental techniques, theoretical and computational chemistry methods provide a deeper understanding of the structural and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP, would be used to optimize the molecular geometry and calculate various electronic properties. researchgate.net

Molecular Mechanics and Quantum Mechanical Studies of Conformational Preferences

While the quinuclidine cage is rigid, some degree of conformational flexibility may exist, particularly concerning the orientation of substituents. Molecular mechanics and quantum mechanical calculations are employed to explore the potential energy surface and identify the most stable conformations. researchgate.net For this compound, these methods would be used to investigate any possible puckering or twisting of the bicyclic rings and to determine the preferred orientation of the nitrile group relative to the cage. By comparing the energies of different conformers, the most likely three-dimensional structure of the molecule in the gas phase or in solution can be predicted. These computational studies, when combined with the experimental data from NMR and X-ray crystallography, provide a comprehensive and robust model of the structure of this compound.

Stereoelectronic Effects within the Bicyclic System

The stereoelectronic environment of this compound is dominated by the interplay between the bridgehead nitrogen atom and the electron-withdrawing cyano group at the C3 position. The rigid, cage-like structure of the quinuclidine core locks the relative orientations of orbitals, making it an excellent system for studying interactions that are transmitted through the sigma-bond framework (through-bond interactions) and directly through space.

The introduction of a powerful electron-withdrawing cyano group at the C3 position significantly perturbs the electronic landscape of the bicyclic system. The cyano group exerts a strong inductive effect, withdrawing electron density through the sigma bonds. This effect is transmitted throughout the cage structure. Computational studies on related 3-substituted quinuclidines have shown that electron-withdrawing substituents decrease the basicity of the bridgehead nitrogen. This indicates a significant electronic communication between the substituent at C3 and the nitrogen atom.

This through-bond interaction likely involves the participation of the σ bonds of the bicyclic framework in a hyperconjugative delocalization of electron density towards the electron-deficient cyano group. This can lead to a slight lengthening of the C-C bonds involved in this relay and a corresponding polarization of the electron density.

Furthermore, through-space interactions between the nitrogen lone pair and the cyano group, while potentially less dominant than through-bond effects in this saturated system, cannot be entirely discounted. The relative orientation of these groups within the rigid cage will dictate the extent of any direct orbital overlap.

To quantify these effects, computational methods such as Natural Bond Orbital (NBO) analysis are invaluable. NBO analysis allows for the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this compound, key NBO interactions would include the delocalization of the nitrogen lone pair (n_N) into vicinal σ*(C-C) orbitals and the interactions involving the σ and π orbitals of the cyano group with the sigma framework of the quinuclidine core.

While specific NBO data for the title compound is not available, a hypothetical table based on analyses of similar bicyclic amines and nitriles can illustrate the expected key interactions.

Table 1: Hypothetical Key Natural Bond Orbital (NBO) Interactions and Second-Order Perturbation Theory Energies for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
n(N1)σ(C2-C3)ValueHyperconjugation (n -> σ)
n(N1)σ(C6-C5)ValueHyperconjugation (n -> σ)
σ(C2-C3)σ(C3-CN)ValueThrough-bond hyperconjugation
σ(C3-C4)σ(C-N of CN)ValueThrough-bond hyperconjugation
π(C≡N)σ(C2-C3)ValueHyperconjugation (π -> σ)

Note: The values in the E(2) column are placeholders and would require a specific computational study to be determined accurately. The magnitude of these values would quantify the strength of the respective stereoelectronic interactions.

The structural parameters of the molecule are also expected to reflect these stereoelectronic effects. For instance, the C-C bonds anti-periplanar to the nitrogen lone pair might be slightly longer than other C-C bonds in the system due to the n -> σ* hyperconjugation. Similarly, the C-C bonds involved in the electron-withdrawing relay towards the cyano group may also exhibit subtle changes in length.

Table 2: Predicted Qualitative Effects of Stereoelectronic Interactions on Structural Parameters of this compound

Structural ParameterPredicted ChangeRationale
C2-C3 bond lengthSlight increaseInfluence of n(N1) -> σ(C2-C3) and σ(C2-C3) -> σ(C3-CN)
C-N bond of CNShortenedPolarization due to electron withdrawal
C-N-C bond anglesSlight decreaseIncreased p-character of nitrogen lone pair
Basicity of N1DecreasedInductive effect of the cyano group

Applications in Organic Synthesis and Building Block Utility

Precursor in the Synthesis of Diverse Complex Organic Molecules

1-Azabicyclo[2.2.2]octane-3-carbonitrile serves as a valuable starting material for the creation of more complex organic molecules. Its rigid bicyclic structure and the reactive nitrile group make it an important intermediate in various synthetic pathways. The quinuclidine (B89598) framework, a key feature of this compound, is a recurring motif in many natural products and pharmacologically active compounds. researchgate.netacs.org

The nitrile functionality of this compound can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to form the corresponding carboxylic acid or reduced to a primary amine. evitachem.com These transformations open up avenues for further derivatization and the introduction of diverse functional groups. Additionally, the nitrogen atom within the bicyclic system can participate in nucleophilic substitution reactions, allowing for the attachment of various substituents. evitachem.com

Synthetic strategies often begin with commercially available precursors like quinuclidin-3-one (B120416) to construct the core 1-azabicyclo[2.2.2]octane system. researchgate.netliverpool.ac.uk The introduction of the carbonitrile group at the C3 position is a key step, which can be achieved through methods like the Strecker synthesis or variations thereof. dcu.ie Once formed, this compound becomes a versatile building block for constructing a wide array of intricate molecular architectures.

Scaffold for Designing and Synthesizing Bioactive Compounds

The rigid 1-azabicyclo[2.2.2]octane framework is a privileged scaffold in medicinal chemistry, and this compound is a key player in the design and synthesis of novel bioactive compounds. acs.orgevitachem.com This rigid structure helps to lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for biological targets. nih.gov The compound and its derivatives have been investigated for their potential as enzyme inhibitors and for their interactions with receptors in the central nervous system. evitachem.combiosynth.com

A primary application of this compound lies in the synthesis of quinuclidine-based analogues with diverse substituents at the C3 position. acs.orgevitachem.com The carbonitrile group is a versatile functional handle that can be readily converted into other functionalities. For example, reduction of the nitrile yields a primary amine, which can then be further elaborated. evitachem.com Hydrolysis of the nitrile provides a carboxylic acid, which can participate in amide bond formation or other coupling reactions. evitachem.com

These chemical modifications allow for the systematic exploration of the structure-activity relationship (SAR) of quinuclidine-based compounds. By varying the substituent at the C3 position, chemists can fine-tune the pharmacological properties of the molecule to enhance potency, selectivity, and pharmacokinetic profiles. For instance, the synthesis of various aminonitriles and their subsequent transformations have been explored to create novel compounds with potential therapeutic applications. dcu.ieacs.org

The chemical reactivity of this compound also allows for its incorporation into more complex spirocyclic and fused heterocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their unique three-dimensional structures. rsc.org

One common approach involves the use of this compound in cycloaddition reactions. For example, 1,3-dipolar cycloadditions can be employed to construct five-membered heterocyclic rings fused to the quinuclidine core. acs.org Ring-rearrangement metathesis is another powerful tool for the synthesis of spiro and fused systems from unsaturated precursors derived from the quinuclidine scaffold. beilstein-journals.org The synthesis of spiro-quinuclidinyl derivatives has been investigated for the treatment of central nervous system disorders. lookchem.com

Reaction Type Resulting System Significance
1,3-Dipolar CycloadditionFused HeterocyclesAccess to novel polyheterocyclic systems with potential biological activity. acs.org
Ring-Rearrangement MetathesisSpiro and Fused SystemsConstruction of complex three-dimensional scaffolds for drug discovery. beilstein-journals.org
Strecker Synthesis VariationSpiro-imidazolinesSynthesis of compounds with potential as 5-HT3 receptor antagonists. dcu.ie

Role in the Development of Conformationally Restricted Analogues

The inherent rigidity of the 1-azabicyclo[2.2.2]octane framework makes it an ideal building block for the development of conformationally restricted analogues of biologically active molecules. nih.gov By incorporating this scaffold, chemists can reduce the conformational flexibility of a molecule, which can lead to increased potency and selectivity for a specific biological target. This strategy is particularly useful in the design of ligands for receptors where a specific three-dimensional arrangement of functional groups is required for optimal binding.

A notable example is the synthesis of (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine (B1216132). This compound, derived from a quinuclidine precursor, is a highly selective full agonist at the α7 nicotinic acetylcholine receptor. nih.gov The rigid spirocyclic system locks the key pharmacophoric elements in a precise orientation, leading to its high selectivity. The development of such analogues is a key strategy in modern medicinal chemistry to improve the therapeutic index of drug candidates. bath.ac.uk

Intermediate in Total Synthesis of Natural Products and Related Structures

The 1-azabicyclo[2.2.2]octane skeleton is a common structural motif found in a variety of natural products, particularly alkaloids. acs.org Consequently, this compound and related derivatives serve as crucial intermediates in the total synthesis of these complex molecules. The total synthesis of natural products is a driving force for the development of new synthetic methodologies and provides access to rare compounds for biological evaluation.

The quinuclidine core has been a key target in the synthesis of Cinchona alkaloids like quinine (B1679958). researchgate.net While modern synthetic routes may vary, the fundamental strategies often involve the construction of the bicyclic system early in the synthesis. nih.govnagoya-u.ac.jp The functional groups present on the quinuclidine ring, which can be introduced from precursors like this compound, are then elaborated to complete the synthesis of the natural product. The versatility of the nitrile group allows for its conversion into various functionalities required for the final target molecule. biosynth.com

Mechanistic Biological Studies Involving 1 Azabicyclo 2.2.2 Octane 3 Carbonitrile

Enzyme Inhibition Investigations

The quinuclidine (B89598) nucleus serves as a foundational structure for a variety of enzyme inhibitors. Modifications at different positions of this scaffold have led to the development of potent and selective inhibitors for several key enzymes.

Cathepsin C Inhibition and Related Mechanistic Insights

Cathepsin C is a lysosomal cysteine protease that plays a critical role in activating pro-inflammatory serine proteases within immune cells. evitachem.com Its inhibition is a therapeutic strategy for treating inflammatory diseases. Research has identified (3R)-1-azabicyclo[2.2.2]octane-3-carbonitrile as an inhibitor of Cathepsin C. nih.gov The rigid framework of the molecule is crucial for its interaction with the enzyme's active site. nih.gov The nitrile group can act as a warhead, forming a covalent bond with the catalytic cysteine residue in the enzyme, leading to its inhibition. This mechanism is central to its potential in modulating inflammatory and immune responses. nih.gov

Squalene (B77637) Synthase Inhibition and Structure-Based Design

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol production. nih.govnih.gov Its inhibition is a target for developing cholesterol-lowering agents. While direct studies on 1-azabicyclo[2.2.2]octane-3-carbonitrile are limited, derivatives of the quinuclidine core have been designed as potent squalene synthase inhibitors.

Structure-based design has focused on attaching various lipophilic moieties to the quinuclidine scaffold to mimic the substrate, farnesyl diphosphate. For instance, incorporating a 9H-fluorene group via a conformationally constrained linker to the quinuclidine nucleus resulted in highly potent inhibitors. nih.gov The basic nitrogen of the quinuclidine ring is thought to interact with the pyrophosphate binding site of the enzyme.

One of the most potent compounds from this class, (Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidine hydrochloride, demonstrated significant inhibitory activity against squalene synthase from both hamster liver and human hepatoma cells. nih.gov Another example, RPR 107393, which features a substituted phenyl group attached to a 3-hydroxyquinuclidine, also shows nanomolar potency. nih.gov These examples underscore the importance of the quinuclidine core in the design of effective squalene synthase inhibitors.

Table 1: Squalene Synthase Inhibition by Quinuclidine Derivatives

Compound Name Source of Enzyme IC₅₀ (nM)
(Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidine hydrochloride Hamster Liver 76 nih.gov
(Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]-quinuclidine hydrochloride Human Hepatoma Cells 48 nih.gov

Cholinesterase Inhibition and Structure-Activity Relationships

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). pharmacy180.com The quinuclidine scaffold has been extensively used to develop inhibitors for these enzymes, particularly for the management of Alzheimer's disease. pharmacy180.com

Structure-activity relationship (SAR) studies have shown that the quaternary ammonium (B1175870) form of the quinuclidine nitrogen is essential for binding to the active site of cholinesterases. nih.gov The design of these inhibitors often involves creating bisquaternary compounds, where two quinuclidine rings are connected by an alkyl linker. This design has proven effective, with the highest potency observed for compounds with a ten-carbon (C10) alkyl linker. pharmacy180.com For example, the bisquaternary quinuclidine derivatives 7 (1,1'-(decane-1,10-diyl)bis(3-hydroxyquinuclidin-1-ium) bromide) and 14 (1,1'-(decane-1,10-diyl)bis(3-(hydroxyimino)quinuclidin-1-ium) bromide) are potent inhibitors of both AChE and BChE, with inhibition constants in the nanomolar range. pharmacy180.com

Table 2: Cholinesterase Inhibition by Bisquaternary Quinuclidine Derivatives

Compound Target Enzyme Inhibition Constant (Kᵢ) (µM)
7 AChE 0.44 pharmacy180.com
7 BChE 0.26 pharmacy180.com
14 AChE 0.38 pharmacy180.com

| 14 | BChE | 0.47 pharmacy180.com |

Prolyl Endopeptidase Inhibition Studies

Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. Its inhibitors are investigated as potential cognitive enhancers. Derivatives of 2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo), a close structural analog of the quinuclidine core, have been synthesized and evaluated as potent PEP inhibitors.

In these studies, the azabicyclooctane ring serves as a rigid mimic of the proline residue, which is the natural substrate for PEP. SAR studies revealed that modifications to the side chain attached to the nitrogen of the bicyclic system significantly impact inhibitory potency. Replacing a terminal phenyl ring with a dicyclopropyl moiety or using a (2-phenylcyclopropyl)carbonyl side chain led to compounds with IC₅₀ values in the low nanomolar range.

Table 3: Prolyl Endopeptidase Inhibition by Azabicyclooctane Derivatives

Compound Class Modification IC₅₀ (nM)
4-phenylbutanoyl derivatives Phenyl ring ~30
Dicyclopropyl derivatives Dicyclopropyl moiety 10 - 20

Receptor Binding and Neurotransmitter System Modulation

The rigid structure of the 1-azabicyclo[2.2.2]octane framework makes it an ideal scaffold for ligands targeting various neurotransmitter receptors.

Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity and Subtype Selectivity

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for various cognitive functions. The α7 subtype, in particular, is a target for treating cognitive deficits. The 1-azabicyclo[2.2.2]octane ring is a key component in many selective nAChR agonists because it mimics the spatial arrangement of the trimethylammonium group of acetylcholine.

Derivatives of 1-azabicyclo[2.2.2]octane have been developed as potent and highly selective full agonists at the α7 nAChR. For example, (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] (AR-R17779) is a conformationally restricted analog of acetylcholine that shows high selectivity for the α7 nAChR subtype over the α4β2 subtype. SAR studies on this molecule indicate that the rigid spiro-fused structure is critical for its high affinity and selectivity, as even minor modifications lead to a significant loss of activity. Other derivatives, such as those with aryl amide substitutions on the amino group of 3-amino-1-azabicyclo[2.2.2]octane, have also been identified as potent and selective α7 nAChR agonists.

Table 4: Subtype Selectivity of nAChR Ligands Based on the 1-Azabicyclo[2.2.2]octane Scaffold

Compound Receptor Subtype Activity Profile
(-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] α7 Potent full agonist
(-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] α4β2 Low affinity

Modulation of Other Neurotransmitter Receptors

While the primary focus of research on this compound and its analogs has been on their interaction with nicotinic acetylcholine receptors (nAChRs), some evidence suggests modulation of other neurotransmitter systems. The rigid 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold is a common feature in ligands developed for various central nervous system targets. The selectivity of these ligands is highly dependent on the nature and stereochemistry of the substituents on the bicyclic core.

One source has characterized this compound as an antihistamine that acts by binding to histamine (B1213489) H1 receptors. biosynth.com This interaction would block the release of histamine from mast cells, suggesting a potential role in mitigating allergic responses. biosynth.com

Broader studies on related quinuclidine derivatives provide context for the selectivity profile. For instance, derivatives can be engineered to be highly selective for specific nAChR subtypes, such as α7 or α4β2, with significantly lower affinity for other receptors like the 5-HT3 (serotonin) receptor. nih.gov Conversely, modifications to the quinuclidine scaffold have also led to the development of potent 5-HT3 antagonists. The structure-activity relationship is complex; for example, a library of quinuclidine benzamides was found to have agonist activity at α7 nAChRs, and the structure-activity relationship for this series diverged from that of the same class of compounds acting on the 5-HT3 receptor.

Furthermore, studies on other complex molecules incorporating the 2-azabicyclo[2.2.2]octane core have shown high selectivity. One such derivative, developed as a human leukocyte elastase inhibitor, was tested against a panel of 22 different receptors and displayed very low affinity, with Ki values exceeding 10 µM. acs.org This suggests that the bicyclic scaffold can be derivatized to achieve high target selectivity and minimize off-target neurotransmitter receptor modulation.

Table 1: Reported Modulation of Other Receptors by this compound and Related Scaffolds

Compound/ScaffoldReceptorReported Activity
This compoundHistamine H1Antagonist biosynth.com
Quinuclidine Benzamide Derivatives5-HT3Varied (SAR differs from α7 nAChR)
(3S)-2-Azabicyclo[2.2.2]octane Derivative (Compound 14a)Panel of 22 ReceptorsLow affinity (Ki > 10 µM) acs.org

Mechanistic Elucidation of Bioactivity through Molecular Interactions

The biological activity of this compound is fundamentally linked to its distinct three-dimensional structure, which facilitates specific interactions with its biological targets. The mechanistic basis for its bioactivity can be understood by examining its key structural features.

The Rigid Bicyclic Core: The 1-azabicyclo[2.2.2]octane, or quinuclidine, nucleus provides a conformationally constrained framework. This rigidity is a crucial factor in its biological activity, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The defined spatial arrangement of the functional groups allows for precise orientation within the receptor's binding pocket. Structural analysis confirms the rigid architecture of quinuclidine derivatives.

The Bridgehead Nitrogen Atom: A key feature of the scaffold is the tertiary amine nitrogen atom at the bridgehead position. Under physiological conditions, this nitrogen is typically protonated, carrying a positive charge. This charge is critical for forming a strong ionic bond or cation-π interaction with a negatively charged amino acid residue or an aromatic region within the binding site of target receptors, a common feature in the binding of ligands to nicotinic receptors.

Role of the Carbonitrile Group: The carbonitrile (cyano) group at the 3-position is a polar, electron-withdrawing group that can participate in dipole-dipole interactions or act as a hydrogen bond acceptor. Its introduction to the quinuclidine scaffold significantly influences the molecule's electronic properties and steric profile, thereby affecting its binding affinity and selectivity for specific receptor subtypes. For instance, in related compounds, the substitution at this position is critical for differentiating between activity at various receptor types.

Table 2: Key Structural Features and Their Contribution to Bioactivity

Structural FeatureDescriptionContribution to Molecular Interaction
Rigid Bicyclic CoreThe conformationally constrained quinuclidine framework. Reduces entropic penalty upon binding, leading to higher affinity; ensures precise orientation of substituents.
Bridgehead NitrogenTertiary amine at a bridgehead position. Can be protonated to form a cation, crucial for ionic or cation-π interactions with receptor binding sites.
3-Carbonitrile GroupAn electron-withdrawing cyano group at the C3 position.Participates in dipole-dipole or hydrogen bond interactions; influences electronic and steric properties, affecting selectivity.
Molecular ConformationThe overall three-dimensional shape of the molecule.Specific conformations can be essential for fitting into the receptor's binding pocket and achieving high potency and selectivity. ucl.ac.uk

Catalytic Applications of 1 Azabicyclo 2.2.2 Octane and Its Derivatives

Hydrogen Atom Transfer (HAT) Catalysis in Organic Transformations

The quinuclidine (B89598) and 1,4-diazabicyclo[2.2.2]octane (DABCO) frameworks are known to be effective in hydrogen-atom transfer (HAT) catalysis. rsc.orgchemrxiv.org For instance, cationic DABCO-based catalysts, in conjunction with photoredox catalysts, can achieve site-selective C-H alkylation. chemrxiv.org These systems facilitate the abstraction of hydrogen atoms from C-H bonds in various substrates, including unprotected alcohols. rsc.org However, specific studies detailing the use or efficacy of 1-Azabicyclo[2.2.2]octane-3-carbonitrile as a HAT catalyst are not found in the current body of scientific literature.

Organocatalysis in Stereoselective Reactions

The rigid bicyclic structure of quinuclidine derivatives makes them valuable as organocatalysts in reactions that require precise three-dimensional control. chinesechemsoc.org

Quinuclidine derivatives are recognized as privileged structures for ligands and catalysts in asymmetric synthesis, including transformations like Morita-Baylis-Hillman reactions and Sharpless dihydroxylations. chinesechemsoc.org The development of methods for the enantioselective synthesis of complex quinuclidine derivatives is an active area of research. chinesechemsoc.orgnih.gov While commercial suppliers list chiral versions of This compound for applications in asymmetric synthesis chemicalregister.com, detailed research findings, specific reaction examples, and performance data (e.g., enantiomeric excess, yield) for this particular compound are not available in published studies. The research literature tends to focus on other functionalized derivatives, such as those with carboxylic acid or hydroxyl groups.

The parent compound, quinuclidine, is a well-known organic base. chemenu.com Its derivatives can act as base catalysts in various organic transformations. However, there is no specific information available that documents the use of This compound as a base catalyst for condensation or cyclization reactions. The electron-withdrawing nature of the nitrile group would reduce the basicity of the bridgehead nitrogen compared to unsubstituted quinuclidine, potentially affecting its catalytic activity in this role.

Applications in Material Science: Structure Directing Agents in Zeolite Synthesis

In material science, derivatives of 1-azabicyclo[2.2.2]octane and DABCO have been employed as organic structure-directing agents (OSDAs) in the synthesis of zeolites. bohrium.comgoogle.com These organic molecules guide the formation of specific microporous framework structures during crystallization. For example, a derivative of 1,4-diazabicyclo[2.2.2]octane has been used to direct the synthesis of Chabazite (CHA) type zeolites. bohrium.com Nevertheless, a search of the relevant literature reveals no studies where This compound has been specifically used or investigated as a structure-directing agent for zeolite synthesis.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

The construction of the quinuclidine (B89598) framework has traditionally relied on methods like intramolecular cyclization reactions and nucleophilic substitution. evitachem.com For instance, the synthesis of 1-azabicyclo[2.2.2]octane can be achieved through the direct intramolecular dehydration of 4-(2-hydroxyethyl) piperidine (B6355638) vapor using a solid acidic catalyst. sciengine.com However, the demand for more efficient, stereoselective, and sustainable synthetic routes is driving the exploration of novel strategies.

A significant advancement lies in the realm of asymmetric catalysis. Researchers have successfully employed iridium-catalyzed intramolecular allylic dearomatization reactions to construct chiral quinuclidine derivatives with high diastereo- and enantioselectivity. chinesechemsoc.org This approach provides access to a wide array of functionalized quinuclidines under mild conditions. chinesechemsoc.org Future efforts will likely focus on expanding the substrate scope of such reactions and developing catalysts that can introduce the carbonitrile functionality directly or in a tandem sequence.

Another promising avenue is the use of domino and multicomponent reactions. These strategies offer atom and step economy by constructing complex molecular architectures in a single pot. For example, a one-pot, three-component aza-Baylis–Hillman reaction has been utilized with chiral quinuclidine derivatives as catalysts. researchgate.net Adapting such methodologies to directly synthesize or functionalize 1-azabicyclo[2.2.2]octane-3-carbonitrile could significantly streamline its production. Furthermore, the exploration of novel starting materials, such as pyridine-4-carboxamide derivatives, presents an alternative pathway to the quinuclidine core. cas.cz

Future synthetic strategies are expected to increasingly incorporate flow chemistry and mechanochemistry to enhance reaction efficiency, safety, and scalability. These technologies can offer precise control over reaction parameters and reduce solvent waste, aligning with the principles of green chemistry.

Exploration of Novel Reactivity Profiles and Catalytic Functions

The chemical reactivity of this compound is largely dictated by its bicyclic amine structure and the cyano group. evitachem.com The nitrogen atom can act as a nucleophile, while the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to a primary amine. evitachem.com These transformations provide entry points to a diverse range of derivatives with potentially valuable properties.

Emerging research is focused on uncovering new modes of reactivity. For instance, the unique steric and electronic environment of the quinuclidine scaffold can be exploited to direct reactions in a stereoselective manner. Derivatives of 1-azabicyclo[2.2.2]octane have shown promise as catalysts in various asymmetric reactions. chinesechemsoc.orgresearchgate.net The development of novel catalysts based on the this compound core for reactions like aldol (B89426) additions, Michael reactions, and cycloadditions is an active area of investigation.

The nitrile group itself offers a platform for exploring novel transformations. Beyond simple hydrolysis and reduction, reactions such as [3+2] cycloadditions with azides or other 1,3-dipoles could lead to the formation of unique heterocyclic systems fused to the quinuclidine framework. The exploration of transition-metal-catalyzed reactions involving C-CN bond activation could also unlock new synthetic pathways.

Furthermore, the rigid structure of the quinuclidine core makes it an excellent scaffold for designing ligands for catalysis. The introduction of the carbonitrile group can modulate the electronic properties of the ligand, influencing the activity and selectivity of the corresponding metal complex. Research into the synthesis and application of novel quinuclidine-based ligands for a variety of catalytic transformations is a promising direction.

Advanced Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry is poised to play an increasingly pivotal role in the exploration of this compound and its derivatives. Density functional theory (DFT) calculations and other molecular modeling techniques can provide invaluable insights into the structure, reactivity, and potential applications of these molecules.

Predictive Design: Computational methods can be used to predict the properties of novel derivatives of this compound before they are synthesized in the lab. For example, quantum mechanical calculations can be used to estimate the pKa of the conjugate acid, which is a key parameter for its use as a base or catalyst. wikipedia.org Molecular docking simulations can predict the binding affinity of these compounds to biological targets, guiding the design of new therapeutic agents. ucl.ac.uk Models for structure-activity relationships have been developed using molecular forcefield and quantum mechanics calculations to aid in the design of selective ligands for nicotinic acetylcholine (B1216132) receptors. nih.gov

Mechanistic Understanding: Computational studies are crucial for elucidating the mechanisms of reactions involving this compound. For example, DFT calculations have been used to rationalize the high regio- and stereoselectivity observed in 1,3-dipolar cycloaddition reactions leading to related azabicyclic systems. acs.orgnih.gov These studies can help in optimizing reaction conditions and designing more efficient catalysts. Conformational analysis using computational methods can help understand the preferred three-dimensional structures of these molecules, which is critical for their interaction with other molecules and their catalytic activity. ucl.ac.ukresearchgate.net

The synergy between experimental and computational approaches will be essential for accelerating the discovery and development of new applications for this compound. As computational power and theoretical methods continue to advance, the ability to accurately predict the behavior of these complex molecules will undoubtedly lead to exciting breakthroughs in synthesis, catalysis, and materials science.

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.